molecular formula C16H24N2O2 B5625973 Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate

Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate

Cat. No.: B5625973
M. Wt: 276.37 g/mol
InChI Key: MQMCZUJPOQBHNC-UHFFFAOYSA-N
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Description

Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylpiperidine under specific conditions. The process may include:

    Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst.

    Amidation: The ester is then reacted with 1-methylpiperidine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-4-piperidinyl)piperidin-4-amine
  • (1-Methyl-4-piperidnyl)methanamine
  • 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

Uniqueness

Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate is unique due to its specific ester linkage and the presence of both benzoate and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17-10-8-15(9-11-17)18(2)12-13-4-6-14(7-5-13)16(19)20-3/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMCZUJPOQBHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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